molecular formula C12H11BrN2OS B6089554 2-[(3-Bromobenzyl)sulfanyl]-6-methylpyrimidin-4-ol

2-[(3-Bromobenzyl)sulfanyl]-6-methylpyrimidin-4-ol

Cat. No.: B6089554
M. Wt: 311.20 g/mol
InChI Key: FSGZDKXYEMCSOQ-UHFFFAOYSA-N
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Description

2-[(3-Bromobenzyl)sulfanyl]-6-methylpyrimidin-4-ol is a chemical compound with the molecular formula C12H11BrN2OS It is characterized by the presence of a bromobenzyl group attached to a sulfanyl group, which is further connected to a methylpyrimidin-4-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Bromobenzyl)sulfanyl]-6-methylpyrimidin-4-ol typically involves multi-step organic synthesis. One common approach includes the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine.

    Bromination: Introduction of a bromine atom to the benzene ring.

    Sulfurization: Attachment of the sulfanyl group to the bromobenzyl structure.

    Cyclization: Formation of the pyrimidin-4-ol ring structure.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-[(3-Bromobenzyl)sulfanyl]-6-methylpyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding hydrogenated compound.

Properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2OS/c1-8-5-11(16)15-12(14-8)17-7-9-3-2-4-10(13)6-9/h2-6H,7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGZDKXYEMCSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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